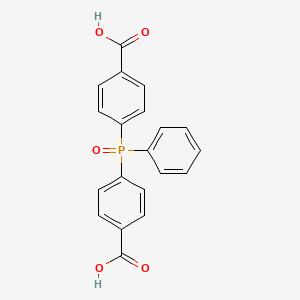

Bis(4-carboxyphenyl)phenylphosphine oxide

Beschreibung

4,4’-(Phenylphosphinylidene)dibenzoic acid is a phosphorus-containing compound that belongs to the class of organophosphorus compounds. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The compound has the molecular formula C({20})H({15})O(_{5})P and a molecular weight of 366.3039 g/mol .

Eigenschaften

IUPAC Name |

4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTXHAOLTBFLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230216 | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803-19-0 | |

| Record name | 4,4′-(Phenylphosphinylidene)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=803-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000803190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(phenylphosphinylidene)dibenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Phenylphosphinylidene)dibenzoic acid typically involves the reaction of phenylphosphonic dichloride with 4-carboxybenzene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

PhPCl2+2C6H4(COOH)→PhP(C6H4(COOH))2+2HCl

Industrial Production Methods

Industrial production methods for 4,4’-(Phenylphosphinylidene)dibenzoic acid involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Polymerization and Flame Retardancy

BCPPO is copolymerized with terephthalic acid (TPA) and ethylene glycol to synthesize flame-retardant polyesters:

-

Poly(ethylene terephthalate) (PET) Modification : Incorporation of 5 mol% BCPPO increases limiting oxygen index (LOI) from 21% to 34% .

-

Thermal Stability : Degradation onset temperature rises by 40–50°C compared to unmodified PET .

| Property | Unmodified PET | BCPPO-Modified PET |

|---|---|---|

| LOI (%) | 21 | 34 |

| T₅% (Decomposition, °C) | 385 | 435 |

| Char Yield (wt%) | 3.2 | 12.5 |

Supramolecular Self-Assembly

BCPPO derivatives form macrocyclic structures via oxidative coupling:

-

Oxaphosphacyclophanes : React with dibromoalkanes (e.g., 1,4-dibromobutane) to yield macrocycles with cavity sizes of 6–8 Å .

-

CH/π Interactions : Drive 1D chain formation in crystals, as confirmed by Hirshfeld surface analysis (Figure 1) .

| Macrocycle | Dibromoalkane | Yield (%) | Cavity Size (Å) |

|---|---|---|---|

| Butylene-linked | 1,4-Dibromobutane | 43 | 6.2 |

| Hexylene-linked | 1,6-Dibromohexane | 15 | 8.1 |

Acid-Base Reactivity

The carboxylic acid groups enable pH-dependent solubility and salt formation:

| Medium | Solubility (mg/L) | Notable Behavior |

|---|---|---|

| Water (pH 7) | 73.26 | Limited dissolution |

| NaOH (pH 12) | >500 | Salt formation, clear solution |

Comparative Reactivity with Analogues

BCPPO’s reactivity differs from structurally similar compounds:

Wissenschaftliche Forschungsanwendungen

Flame Retardant Applications

Flame Retardant Properties

BCPPO is recognized as a highly effective flame retardant due to its phosphorus content, which enhances the flame resistance of materials. Its structure includes two carboxyl groups and a phosphine oxide moiety, making it suitable for incorporation into various polymer matrices. Studies indicate that BCPPO exhibits excellent thermal stability and can significantly reduce flammability in polymers such as polyester, polyamide, and other thermoplastics .

Mechanism of Action

The flame-retardant mechanism of BCPPO involves both gas-phase and condensed-phase actions. In the gas phase, it releases non-flammable gases that dilute flammable vapors, while in the condensed phase, it promotes char formation, which acts as a barrier to heat and oxygen . This dual action contributes to its high efficiency as a reactive flame retardant.

Synthesis Techniques

Preparation Methods

The synthesis of BCPPO has been optimized to enhance yield and purity. A notable method involves the Friedel-Crafts reaction followed by oxidation using potassium permanganate, achieving yields up to 88% . This process is advantageous for industrial applications due to its simplicity and cost-effectiveness compared to traditional methods.

Case Studies

Polymer Composites

Several studies have demonstrated the incorporation of BCPPO into polymer composites. For instance, when blended with polyethylene terephthalate (PET), BCPPO not only improved flame resistance but also maintained mechanical properties . Another study highlighted its application in polyamide matrices, where it effectively reduced the peak heat release rate during combustion tests.

Performance Evaluation

In a comparative analysis of various flame retardants, BCPPO outperformed halogenated compounds in terms of environmental safety and efficiency. Its performance was evaluated through standard fire tests (e.g., UL-94 vertical burn test), where BCPPO-modified materials achieved higher ratings than those treated with traditional halogenated flame retardants .

Other Potential Applications

Photoluminescence Properties

Recent research has explored the photoluminescence properties of BCPPO when combined with metal salts like zinc nitrate. Such combinations have shown promising results for applications in optoelectronics and sensors, indicating that BCPPO may have roles beyond flame retardancy .

Summary Table: Key Properties and Applications of BCPPO

| Property/Application | Details |

|---|---|

| Chemical Structure | Contains two carboxyl groups and a phosphine oxide moiety |

| Flame Retardancy Mechanism | Gas-phase dilution and condensed-phase char formation |

| Synthesis Yield | Up to 88% using optimized methods |

| Polymer Compatibility | Effective in PET, polyamide, and other thermoplastics |

| Environmental Impact | Safer alternative to halogenated flame retardants |

| Emerging Applications | Potential use in photoluminescence for optoelectronic devices |

Wirkmechanismus

The mechanism of action of 4,4’-(Phenylphosphinylidene)dibenzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Diphenylphosphino)benzoic acid: A phosphine ligand used in similar catalytic reactions.

Bis(4-carboxyphenyl)phenyl-phosphine oxide: Another phosphorus-containing compound with similar chemical properties.

Uniqueness

4,4’-(Phenylphosphinylidene)dibenzoic acid is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as a ligand in catalytic reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biologische Aktivität

Bis(4-carboxyphenyl)phenylphosphine oxide (BCPPO) is a phosphine oxide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the current understanding of BCPPO's biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

BCPPO is characterized by its dual carboxyphenyl groups attached to a central phenylphosphine oxide structure. This configuration allows it to act as a ligand in coordination chemistry, particularly with metal ions, which enhances its biological efficacy. The compound is soluble in organic solvents like methanol and dichloromethane, facilitating its use in various chemical reactions and biological assays.

BCPPO primarily functions through:

- Metal Coordination : The phosphine oxide group can coordinate with metal ions, forming stable complexes that can modulate biological pathways.

- Enzyme Interaction : It influences enzyme activity by forming coordination complexes that can either inhibit or activate specific enzymes, impacting cellular processes such as metabolism and signaling .

Antibacterial Activity

Recent studies have demonstrated that BCPPO exhibits significant antibacterial properties. A binuclear zinc(II) complex formed with BCPPO showed excellent long-term antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimal bactericidal concentration (MBC) was determined to evaluate its effectiveness, indicating promising potential for therapeutic applications in treating bacterial infections .

Cellular Effects

BCPPO has been shown to affect various cellular processes:

- Cell Growth and Survival : At lower concentrations, BCPPO promotes cell proliferation and enhances metabolic activity. However, at higher concentrations, it may induce cytotoxic effects leading to cell death.

- Gene Expression Modulation : The compound influences gene expression through its interactions with metal ions, which can lead to changes in protein synthesis and cellular signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of BCPPO indicates good solubility in organic solvents, which aids in its absorption and distribution within biological systems. Its stability under physiological conditions is crucial for maintaining its biological activity over time. Studies suggest that the compound's thermal stability and resistance to hydrolysis enhance its potential as a therapeutic agent .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of a zinc(II) complex with BCPPO, researchers found that the complex exhibited effective inhibition against E. coli and S. aureus. The results highlighted the importance of the metal-ligand interaction in enhancing antibacterial activity, suggesting that BCPPO could be developed into a novel antibacterial agent .

Study 2: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of BCPPO on various cancer cell lines. Results indicated that while low doses promoted cell growth, higher concentrations led to significant cell death, underscoring the need for careful dosage regulation in potential therapeutic applications .

Summary of Findings

Q & A

Q. What are the optimal synthetic routes for Bis(4-carboxyphenyl)phenylphosphine oxide, and how can purity be ensured during synthesis?

Methodological Answer: The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution reactions, using phenylphosphine oxide and 4-carboxyphenyl halides. Key considerations include:

- Catalyst selection : Copper(I) iodide or palladium catalysts (e.g., Pd(PPh₃)₄) are commonly used to enhance coupling efficiency .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) ensures ≥95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques distinguish this compound from structurally similar phosphine oxides?

Methodological Answer:

- ¹H/¹³C NMR : The compound’s aromatic protons (δ 7.2–8.1 ppm) and carboxyl groups (δ 12.5–13.0 ppm) are diagnostic. Compare with DFT-calculated chemical shifts to resolve ambiguities .

- FT-IR : Carboxylic acid O–H stretches (2500–3300 cm⁻¹) and P=O vibrations (~1200 cm⁻¹) confirm functional groups .

- XPS : Phosphorus 2p binding energy (~133 eV) distinguishes oxidation states and ligand environments .

Q. What are the solubility challenges of this compound in common solvents, and how can they be addressed for reaction design?

Methodological Answer: The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMF or DMSO. Strategies include:

- pH adjustment : Deprotonate carboxyl groups using bases (e.g., K₂CO₃) to enhance aqueous solubility.

- Co-solvent systems : Use DMF/water or THF/ethanol mixtures to balance polarity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its coordination chemistry with lanthanides?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Analyze L₃-edge spectra to probe 4f-orbital hybridization with phosphine oxide ligands. Compare with DFT models to quantify covalent contributions .

- Magnetic Circular Dichroism (MCD) : Resolve ligand-field splitting in Eu(III) or Tb(III) complexes to correlate electronic structure with luminescence efficiency .

Q. What experimental and computational approaches resolve contradictions in reported catalytic activity of metal complexes derived from this ligand?

Methodological Answer:

- Kinetic studies : Compare turnover frequencies (TOFs) under controlled conditions (temperature, solvent, substrate scope) to identify mechanistic outliers.

- DFT/MD simulations : Model transition states to explain discrepancies in enantioselectivity or rate-determining steps. For example, steric hindrance from carboxyl groups may reduce accessibility in certain geometries .

Q. How can this compound be integrated into porous materials for CO₂ capture, and what metrics validate performance?

Methodological Answer:

- MOF synthesis : Coordinate with Zr⁴⁺ or Cu²⁺ nodes to form carboxylate-linked frameworks. Characterize porosity via BET surface area (>1000 m²/g) and CO₂ uptake (mmol/g at 1 bar, 298 K) .

- In situ DRIFTS : Monitor CO₂ adsorption sites to optimize ligand-metal interactions .

Q. What strategies mitigate decomposition pathways during high-temperature applications (e.g., polymer stabilizers)?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (>300°C) under N₂/O₂ atmospheres.

- Radical scavenging assays : Use ESR spectroscopy to quantify stabilization efficiency in polypropylene or polycarbonate matrices .

Theoretical and Methodological Frameworks

Q. How can researchers link experimental findings to computational models for predictive design of derivatives?

Methodological Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with properties like redox potentials or ligand binding constants. Validate with synthetic analogs .

- Machine learning : Train models on datasets of phosphine oxide complexes to predict catalytic activity or photophysical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.